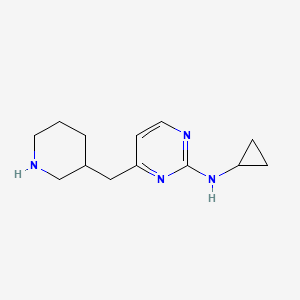
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is an organic compound with the molecular formula C12H18N4 and a molecular weight of 226.30 . This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperidin-3-ylmethyl group. It is a member of the aminopyrimidine class of compounds, which are known for their diverse biological activities.
準備方法
The synthesis of N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a cyclopropylamine and a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating or the addition of catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to accommodate larger quantities.
化学反応の分析
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced with other groups.
科学的研究の応用
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may form complexes with cyclin-dependent kinases (CDKs), inhibiting their activity and affecting cell cycle progression. This interaction can lead to the selective targeting of tumor cells, making it a potential candidate for cancer therapy .
類似化合物との比較
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
- N-ethyl-4-(4-piperidinylmethyl)-2-pyrimidinamine
- 6-chloro-N-(3-pyrrolidinyl)-4-pyrimidinamine
- 2-chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities .
生物活性
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is a novel organic compound with a molecular formula of C13H20N4 and a molecular weight of approximately 232.32 g/mol. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of a pyrimidine derivative with cyclopropylamine and piperidine derivatives under specific conditions, often utilizing solvents like ethanol or methanol . The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound may disrupt cell cycle progression, particularly in tumor cells, suggesting its potential use in cancer therapy.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against human breast cancer cells (MCF7) and prostate cancer cells (PC3), with IC50 values indicating potent activity.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against several strains . Additionally, antifungal activity was noted against Candida albicans, further supporting its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| N-ethyl-4-(4-piperidinylmethyl)-2-pyrimidinamine | Structure | Moderate antibacterial | Similar piperidine structure |
| 6-chloro-N-(3-pyrrolidinyl)-4-pyrimidinamine | Structure | Antifungal properties | Chlorine substituent enhances activity |
| 2-chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine | Structure | Antitumor activity | Contains a chlorine atom affecting potency |
This table illustrates how variations in substituents can lead to differences in biological activity among similar compounds.
Case Studies
- Antitumor Efficacy : A study assessed the impact of this compound on MCF7 cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of 15 µM over 72 hours.
- Antibacterial Testing : In another study, the compound was tested against E. coli and S. aureus, where it exhibited MIC values of 8 µM and 5 µM respectively, indicating strong antibacterial potential.
特性
IUPAC Name |
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-2-10(9-14-6-1)8-12-5-7-15-13(17-12)16-11-3-4-11/h5,7,10-11,14H,1-4,6,8-9H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXACLVCDMAAOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=NC=C2)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














